Diethyl malonimidate dihydrochloride
Overview
Description
Synthesis Analysis
Diethyl malonimidate dihydrochloride is synthesized from reactions involving malonodiamidines. For example, the reaction between diethyl malonodiimidate dihydrochloride and N-methylethylenediamine in ethanol yields an N,N'-bridged malonodiamidine salt, demonstrating the compound's utility in bridging nitrogen-containing salts (Meyer, 1981). This synthesis process highlights the compound's role in forming complex nitrogen-rich structures.
Molecular Structure Analysis
The molecular structure of diethyl malonimidate dihydrochloride facilitates its involvement in various chemical reactions. Its structure allows for the formation of crosslinkages between different molecules, such as in the case of the cross-linking of ribosomal subunits in Escherichia coli, demonstrating its bifunctional nature (Nakamura & Wada, 1973).
Chemical Reactions and Properties
Diethyl malonimidate dihydrochloride participates in condensation reactions with α,β-unsaturated carbonyl compounds leading to the formation of diazepines. These reactions highlight the compound's role in synthesizing complex heterocyclic compounds (Meyer, 1981).
Physical Properties Analysis
While specific papers detailing the physical properties of diethyl malonimidate dihydrochloride were not identified in this search, the physical properties of such compounds generally include solubility in common organic solvents and stability under standard storage conditions.
Chemical Properties Analysis
The chemical properties of diethyl malonimidate dihydrochloride, such as its reactivity with N-methylethylenediamine and its ability to undergo hydrolysis under specific conditions to yield hydrochloride salts, are crucial for its application in synthesis reactions (Meyer, 1981).
Scientific Research Applications
Ribosome Research in Escherichia coli : Diethyl malonimidate dihydrochloride was found to induce crosslinkage between the two subunits of the 70S ribosome in Escherichia coli, affecting its dissociation into 50S and 30S particles (Nakamura & Wada, 1973).
Chemical Synthesis and Reactions : It is used in the synthesis and condensation reactions of organic compounds, highlighting its role in the development of complex chemical structures (Meyer, 1981).
Ligand Synthesis : This compound is used in the synthesis and characterization of specific ligands and their complexes, which are crucial in the field of coordination chemistry (Land et al., 2018).
Cyclocondensation Reactions : Diethyl malonimidate dihydrochloride plays a role in cyclocondensation reactions, contributing to the synthesis of heterocyclic compounds (Stadlbauer et al., 2001).
Chiral Ligand Synthesis : It's utilized in the synthesis of chiral bisoxazoline ligands, which are important in various asymmetric synthesis processes (Hofstra, DeLano, & Reisman, 2020).
Synthesis of Psychotropic Agents : This chemical is involved in the synthesis of novel psychotropic agents, demonstrating its potential in pharmaceutical research (Orzalesi et al., 1977).
Antiseptic Applications : While not directly related to diethyl malonimidate dihydrochloride, its structurally similar compound, octenidine dihydrochloride, is used in antiseptics, highlighting the potential for similar applications (Hübner, Siebert, & Kramer, 2010).
Sustainable Solvent Applications : In sustainable solvent applications, derivatives of malononitriles, which are related to diethyl malonimidate dihydrochloride, have been explored (Castro‐Osma et al., 2015).
Safety And Hazards
Future Directions
Diethyl malonimidate dihydrochloride may be used in the preparation of chiral bis (oxazoline) ligands . It may also be used in the preparation of intramolecularly cross-linked urokinase . These applications suggest potential future directions for the use of this compound in various chemical reactions.
properties
IUPAC Name |
diethyl propanediimidate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-3-10-6(8)5-7(9)11-4-2;;/h8-9H,3-5H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUQXVGHXWRUBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC(=N)OCC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065043 | |
Record name | Propanediimidic acid, diethyl ester, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl malonimidate dihydrochloride | |
CAS RN |
10344-69-1 | |
Record name | Diethyl malonimidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010344691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanediimidic acid, 1,3-diethyl ester, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanediimidic acid, diethyl ester, dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7065043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanediimidic acid, 1,3-diethyl ester hydrochloride (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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